Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 113053-50-2 . It has a molecular weight of 177.16 . The IUPAC name for this compound is methyl 1H-1,2,3-benzotriazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is 1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3, (H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” has a boiling point of 413.6±18.0 C at 760 mmHg and a melting point of 169 C .Scientific Research Applications
Drug Discovery
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is part of the 1,2,3-triazoles class, which has been extensively utilized in drug discovery. These compounds are known for their high chemical stability and have been used to create a variety of medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, the triazole ring found in “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a valuable component for constructing complex molecules. Its stability and reactivity make it an excellent candidate for various synthetic routes, including click chemistry .
Polymer Chemistry
The triazole moiety is a structural unit that can be incorporated into polymers. These polymers have potential applications in materials science, such as in the development of solar cells, due to their stability and electronic properties .
Supramolecular Chemistry
Due to its ability to engage in hydrogen bonding and its aromatic character, “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” can be used in supramolecular assemblies. This application is significant in the development of new materials and sensors .
Bioconjugation and Chemical Biology
The triazole ring serves as a bioconjugation tool in chemical biology, allowing for the attachment of various biomolecules in a stable manner. This is crucial for creating targeted drug delivery systems and for modifying biological molecules for research purposes .
Fluorescent Imaging
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” and related triazoles can be used to create fluorescent probes. These probes are important tools in biological research and medical diagnostics, as they help in visualizing cellular processes and structures .
Safety And Hazards
properties
IUPAC Name |
methyl 1-methylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRXXONGCAZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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